

Application Notes: Methyl Morpholine-2-carboxylate in the Synthesis of Bioactive Heterocycles

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Compound of Interest

Compound Name: *Methyl morpholine-2-carboxylate*

Cat. No.: *B157579*

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Introduction

Methyl morpholine-2-carboxylate is a versatile chiral building block incorporating the morpholine scaffold, a privileged structure in medicinal chemistry renowned for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][2] The presence of a secondary amine, a conformationally constrained ether linkage, and a reactive ester functionality makes **methyl morpholine-2-carboxylate** an attractive starting material for the synthesis of a diverse array of complex bioactive heterocycles. Its utility spans the development of therapeutics targeting a range of diseases, including cancer and neurological disorders.[3]

These application notes provide an overview of key synthetic transformations and detailed experimental protocols for the use of **methyl morpholine-2-carboxylate** in the synthesis of bioactive molecules.

Key Synthetic Applications

Methyl morpholine-2-carboxylate serves as a versatile scaffold for various chemical transformations, primarily involving the secondary amine and the methyl ester functional groups. The key applications include:

- N-Arylation/N-Alkylation: The secondary amine of the morpholine ring is readily functionalized via nucleophilic substitution or cross-coupling reactions to introduce aryl or alkyl substituents. This is a common strategy to build complexity and modulate the pharmacological activity of the resulting molecules.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations, serving as a handle for further derivatization.
- N-Nitrosation: The secondary amine can undergo nitrosation, a reaction that can be a key step in the synthesis of certain heterocyclic systems or a protecting group strategy.

The following sections provide detailed protocols for these representative transformations.

Application 1: N-Arylation for the Synthesis of eIF4E Inhibitors

Eukaryotic initiation factor 4E (eIF4E) is a key protein in the initiation of mRNA translation and is implicated in tumorigenesis, making it a target for cancer therapy.^[4] Morpholine-containing compounds have been investigated as eIF4E inhibitors.^[4] The following protocol details the N-arylation of **methyl morpholine-2-carboxylate** with a substituted thiazole, a core structure in some eIF4E inhibitor candidates.^[4]

Quantitative Data

Reactant 1	Reactant 2	Product	Catalyst /Reagents	Solvent	Temperature	Yield	Reference
Methyl morpholine-2-carboxylate	2-bromo-4-phenylthiazole	Methyl 4-(4-phenylthiazol-2-yl)morpholine-2-carboxylate	Pd2(dba) 3, Xphos, Cs2CO3	Toluene	113 °C	66%	[4]

Experimental Protocol: Synthesis of Methyl 4-(4-phenylthiazol-2-yl)morpholine-2-carboxylate

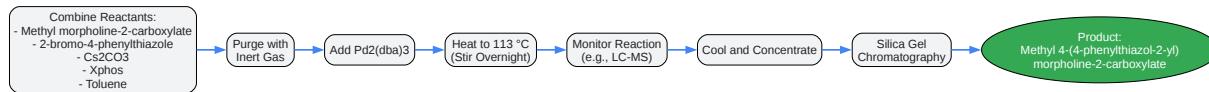
Materials:

- **Methyl morpholine-2-carboxylate** (1.0 eq)
- 2-bromo-4-phenylthiazole (1.0 eq)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 eq)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos) (0.2 eq)
- Cesium carbonate (Cs2CO3) (2.0 eq)
- Toluene, anhydrous

Procedure:

- To a reaction vessel, add 2-bromo-4-phenylthiazole, **methyl morpholine-2-carboxylate**, cesium carbonate, and Xphos.
- Add anhydrous toluene to the vessel.
- Purge the mixture with an inert gas (e.g., nitrogen or argon).
- Add Pd2(dba)3 to the reaction mixture.
- Heat the mixture to 113 °C and stir overnight.
- Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the desired product.

Workflow Diagram



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N-Arylation Reaction Workflow

Application 2: Ester Hydrolysis in the Synthesis of Bioactive Triazole Derivatives

The hydrolysis of the methyl ester in morpholine-2-carboxylate derivatives is a crucial step to unmask a carboxylic acid functionality. This carboxylic acid can then be engaged in further reactions, such as amide bond formation, to produce bioactive compounds. The following protocol describes the hydrolysis of a triazole-substituted morpholine-2-carboxylate, a key intermediate in the synthesis of potential therapeutic agents.

Quantitative Data

Reactant	Product	Reagents	Solvent	Temperature	Yield	Reference
(S)-methyl 4-((6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylate	(S)-4-(6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylic acid	LiOH	Tetrahydrofuran, Methanol, Water	Room Temp.	N/A	[3]

Experimental Protocol: Hydrolysis of a Substituted Methyl Morpholine-2-carboxylate

Materials:

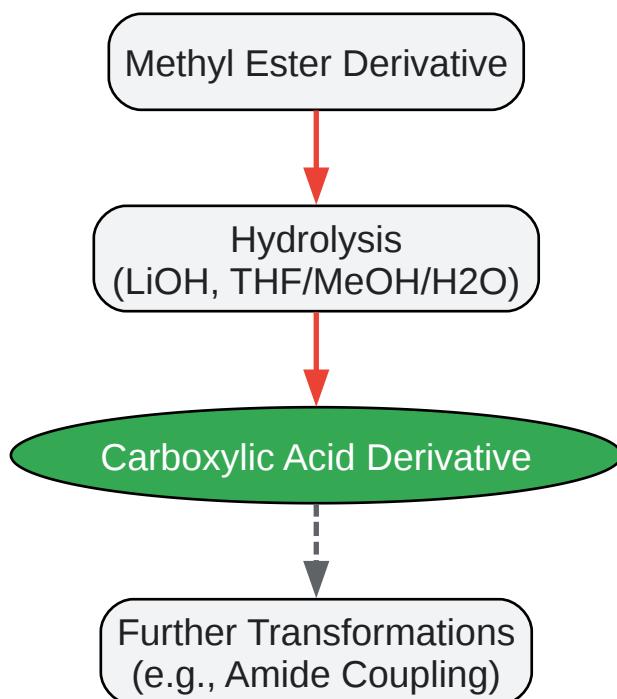
- (S)-methyl 4-((6-((1-(4-(difluoromethyl)phenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methoxy)pyridazin-3-yl)morpholine-2-carboxylate (1.0 eq)
- Lithium hydroxide (LiOH) (excess)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water

Procedure:

- Dissolve the starting ester in a mixture of tetrahydrofuran, methanol, and water.

- Add an excess of lithium hydroxide to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction for the disappearance of the starting material by a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to protonate the carboxylate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the carboxylic acid product.

Logical Relationship Diagram



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Ester Hydrolysis and Further Utility

Application 3: N-Nitrosation in the Synthesis of JAK Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. The synthesis of certain JAK inhibitors involves the modification of the morpholine nitrogen. The following protocol describes the N-nitrosation of **methyl morpholine-2-carboxylate**.

Quantitative Data

Reactant	Product	Reagents	Solvent	Temperature	Yield	Reference
Methyl morpholine-2-carboxylate	N-Nitroso-morpholine-2-carboxylate	Sodium nitrite	Acetic acid, Water	0 °C to 25 °C	N/A	[5]

Experimental Protocol: N-Nitrosation of Methyl Morpholine-2-carboxylate

Materials:

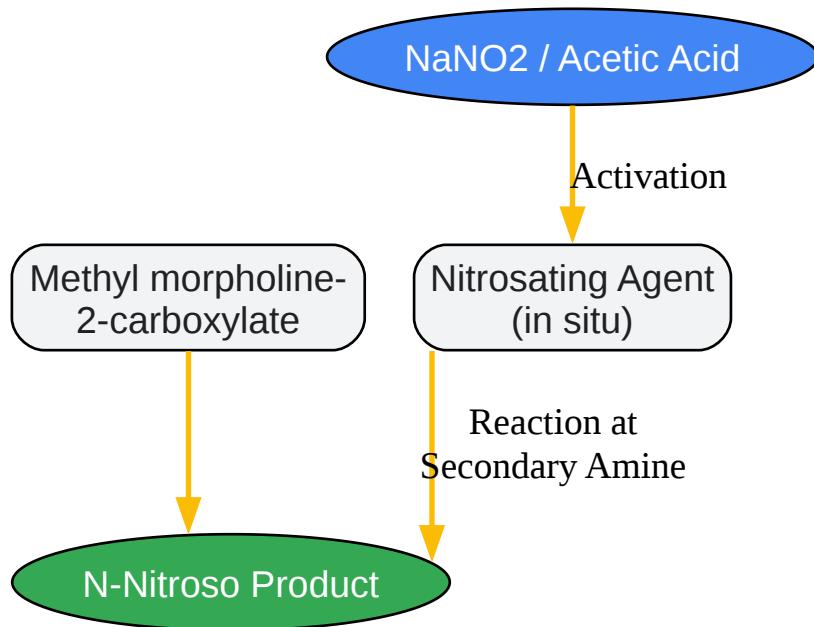
- Methyl morpholine-2-carboxylate** (1.0 eq)
- Sodium nitrite (NaNO_2) (2.0 eq)
- Acetic acid
- Water

Procedure:

- Dissolve **methyl morpholine-2-carboxylate** in a mixture of acetic acid and water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise to the cooled solution.

- Stir the mixture at 0 °C for 30 minutes.
- Allow the reaction to warm to 25 °C and continue stirring for 2 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) until the evolution of gas ceases.
- Extract the product with an appropriate organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over a drying agent (e.g., MgSO₄) and concentrate under reduced pressure to yield the N-nitrosated product.

Signaling Pathway Analogy



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N-Nitrosation Reaction Pathway

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